Cas no 1170063-38-3 (2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide)

2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide
- 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Acetamide, 2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-
- AKOS024495060
- F5074-0047
- 2-(4-chlorophenoxy)-N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
- 1170063-38-3
-
- Inchi: 1S/C15H14ClN5O3/c1-9-7-12(21(2)20-9)14-18-19-15(24-14)17-13(22)8-23-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22)
- InChI Key: YPAUTBRCXXIMTQ-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2N(C)N=C(C)C=2)O1)(=O)COC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 347.0785170g/mol
- Monoisotopic Mass: 347.0785170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.1Ų
- XLogP3: 2
2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5074-0047-5mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-20mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-2μmol |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-25mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-1mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-15mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-10mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-20μmol |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-2mg |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5074-0047-5μmol |
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1170063-38-3 | 5μmol |
$63.0 | 2023-09-10 |
2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide Related Literature
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1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide
2-(4-Chlorophenoxy)-N-5-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Ylacetamide: A Comprehensive Overview
2-(4-Chlorophenoxy)-N-5-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Ylacetamide is a highly specialized organic compound with the CAS registry number 1170063-38-3. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule is characterized by a complex architecture that integrates multiple functional groups, including a chlorophenoxy group, a pyrazole ring, and an oxadiazole moiety, which collectively contribute to its diverse chemical properties.
The synthesis of 2-(4-Chlorophenoxy)-N-5-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Ylacetamide involves a series of intricate organic reactions. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. Recent advancements in catalytic methods and stereochemical control have further enhanced the feasibility of producing this compound on a larger scale for experimental purposes.
One of the most notable aspects of this compound is its pharmacological profile. Studies have demonstrated that 2-(4-Chlorophenoxy)-N-[5-(1,3-dimethylpyrazolyl)]oxadiazole acetamide exhibits potent biological activity across multiple therapeutic areas. For instance, it has shown remarkable efficacy in modulating key cellular pathways involved in inflammation and oxidative stress. This makes it a promising candidate for the development of novel anti-inflammatory agents.
Moreover, recent research has highlighted the potential of this compound as an anticancer agent. Preclinical studies indicate that it can selectively target cancer cells while sparing normal cells, thereby minimizing adverse effects. The mechanism of action appears to involve inhibition of critical enzymes and signaling molecules that are overexpressed in malignant tumors.
The structural versatility of CAS No 1170063-38-3 also lends itself to applications in other areas such as agrochemicals and materials science. Its ability to interact with various biomolecules makes it a valuable tool for designing next-generation pesticides and herbicides with enhanced specificity and reduced environmental impact.
In terms of safety and toxicity profiles, extensive in vitro and in vivo studies have been conducted to evaluate the potential risks associated with this compound. Results suggest that it has a favorable safety margin when administered within therapeutic ranges. However, further long-term studies are required to fully understand its chronic effects and bioaccumulation potential.
From an analytical standpoint, the characterization of 2-(4-Chlorophenoxy)-N-[5-(dimethylpyrazolyl)]oxadiazole acetamide has been achieved using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided critical insights into its molecular conformation and stability under different conditions.
In conclusion, CAS No 1170063-38-3, or 2-(4-Chlorophenoxy)-N-[5-(dimethylpyrazolyl)]oxadiazole acetamide, represents a cutting-edge molecule with vast potential across multiple scientific domains. Its unique chemical properties, coupled with its promising biological activities, underscore its importance as a lead compound for future drug discovery efforts. As research continues to unfold, this compound is poised to make significant contributions to advancing human health and sustainable agriculture.
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